molecular formula C14H11NO5 B6397749 4-(3-Hydroxymethylphenyl)-2-nitrobenzoic acid CAS No. 1261970-33-5

4-(3-Hydroxymethylphenyl)-2-nitrobenzoic acid

Cat. No.: B6397749
CAS No.: 1261970-33-5
M. Wt: 273.24 g/mol
InChI Key: WJQJSDHDOICTNN-UHFFFAOYSA-N
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Description

4-(3-Hydroxymethylphenyl)-2-nitrobenzoic acid is an organic compound that features both a hydroxymethyl group and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

4-[3-(hydroxymethyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-8-9-2-1-3-10(6-9)11-4-5-12(14(17)18)13(7-11)15(19)20/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQJSDHDOICTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689092
Record name 3'-(Hydroxymethyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-33-5
Record name 3'-(Hydroxymethyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxymethylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(3-Hydroxymethylphenyl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxymethylphenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(3-Carboxyphenyl)-2-nitrobenzoic acid.

    Reduction: 4-(3-Hydroxymethylphenyl)-2-aminobenzoic acid.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

4-(3-Hydroxymethylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxymethylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxymethylphenyl)benzoic acid
  • 4-(3-Nitrophenyl)-2-nitrobenzoic acid
  • 4-(3-Hydroxymethylphenyl)-2-aminobenzoic acid

Uniqueness

4-(3-Hydroxymethylphenyl)-2-nitrobenzoic acid is unique due to the presence of both a hydroxymethyl group and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

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